1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone
Overview
Description
1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone, also known as 4-Chlorophenylsulfanyl-3-phenylsulfanylacetone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water but soluble in organic solvents. The compound has been studied for its ability to act as a ligand for transition metal complexes and for its potential applications in catalysis and medicinal chemistry. In
Scientific Research Applications
Synthesis and Chemical Reactions
- Three-Component Synthesis and 1,3-Dipolar Cycloaddition : Utilized in the synthesis of highly functionalized 4H-pyrans and 1,2,4-oxadiazoles through three-component reactions and 1,3-dipolar cycloaddition of nitrile oxides (Kumar et al., 2013).
- Chlorination and Derivative Formation : Involved in the chlorination of bis-disulphides and the formation of various derivatives, demonstrating its reactivity in complex chemical processes (Alabaster & Barry, 1970).
- Synthesis of Novel Antimicrobial Agents : Employed in the synthesis of new quinazolines showing potential as antimicrobial agents (Desai et al., 2007).
Physical and Structural Properties
- Nonlinear Optical Material : Investigated for its application in nonlinear optical (NLO) materials, showing properties like reverse saturable absorption and optical limiting behavior (Shetty et al., 2016).
- Crystal Structure Analysis : Used in the study of crystal structures, utilizing weak hydrogen bonds and other intermolecular interactions for three-dimensional structural formation (Grossie & Turnbull, 2016).
Applications in Spectroscopy and Analysis
- Spectrophotometric Reagent for Tungsten(VI) : Demonstrated potential as a spectrophotometric reagent for trace determination of tungsten(VI), highlighting its utility in analytical chemistry (Agnihotri et al., 2008).
Synthesis of Heterocyclic Compounds
- Alkylation and Formation of Heterocyclic Compounds : Used in the alkylation by enamines for the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Abdullah, 2009).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-phenylsulfanylpropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS2/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANICMXGBLZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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